The compound "4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol" is a chemical of interest due to its potential applications in various fields, including pharmacology and biochemistry. While the provided data does not directly discuss this compound, it does provide insights into related compounds and their biological activities, which can be informative for understanding the potential uses and mechanisms of action of "4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol".
The mechanism of action for compounds similar to "4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol" can be inferred from the synthesis and biological activity of related compounds. For instance, the antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans is attributed to their role as potassium channel activators, which can lead to vasodilation and reduced blood pressure1. Similarly, the inhibitory activity against blood platelet aggregation of alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates suggests that these compounds may interfere with the signaling pathways that mediate platelet aggregation2. These insights into the biological activities of structurally related compounds provide a foundation for hypothesizing the mechanism of action for "4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol".
In the field of pharmacology, compounds like "4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol" may have therapeutic potential. For example, the antihypertensive properties of related benzopyrans suggest possible applications in the treatment of hypertension1. Additionally, the inhibition of blood platelet aggregation by 2-oxoquinoline derivatives indicates potential use as anticoagulants or antiplatelet agents2.
Biochemically, the metabolism of compounds such as 1,4-butanediol by alcohol dehydrogenases highlights the relevance of similar compounds in metabolic pathways3. The interaction with enzymes and the potential role as physiological substrates or inhibitors can be crucial for understanding cellular processes and designing drugs that target specific metabolic reactions.
While the provided data does not include specific case studies, the development of compounds like 4-(1,2-Dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile for treating angina pectoris demonstrates the real-world application and clinical relevance of research into such compounds1. The in vitro studies on blood platelet aggregation inhibitors also represent a step towards clinical applications2.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5